3-蒈烯-1β,11-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Eudesmene-1beta,11-diol involves complex organic synthesis techniques, often starting from simpler organic molecules. For instance, a facile synthesis approach was achieved for a mixture of C-11 isomeric 3-oxo-7αH-eudesma-4-en-9β, 12-diol from oxycarvone, demonstrating the possibilities of synthetic chemistry in creating complex structures from simpler precursors (Lijun Liu et al., 1999).

Molecular Structure Analysis

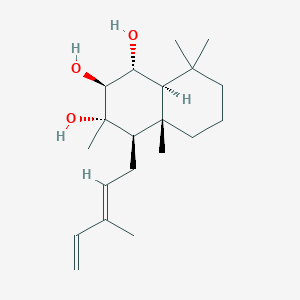

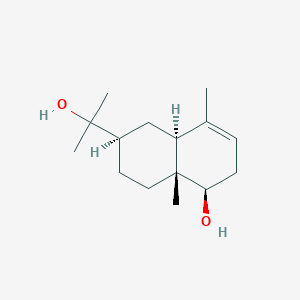

The molecular structure of compounds within the eudesmene family, including 3-Eudesmene-1beta,11-diol, is characterized by intricate arrangements of carbon atoms forming the backbone of the molecule. The configuration of these compounds can often be established through spectroscopic methods such as 1H NMR, as demonstrated in the synthesis of related compounds where the absolute configuration was established through comparison of NMR spectra (Yonggang Chen et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of eudesmene derivatives involves various functional groups that can undergo a range of chemical reactions. For example, the synthesis of (-)-7betaH-eudesmane-4alpha,11-diol and its enantiomer showcases the structural determination and reactivity of such compounds, contributing to our understanding of their chemical properties (Shimoma et al., 1998).

科学研究应用

蒈烯的生物活性:一项研究从中间黄芪中鉴定出蒈烯型倍半萜类化合物,包括与 3-蒈烯-1β,11-二醇密切相关的化合物,展示了生物活性,如葡萄糖消耗活性和糖尿病治疗潜力 (孙等人,2004)。

合成和结构解析:专注于类似蒈烯化合物的简便合成的研究有助于了解它们的结构性质,这对于它们在药物开发中的应用至关重要 (刘等人,1999)。

抗稻瘟病菌活性:已经实现了与 3-蒈烯-1β,11-二醇密切相关的 4(15)-蒈烯-1β,7α-二醇的不对称全合成,突出了其抗真菌活性,特别是对稻瘟病菌的抗性 (马等人,2012)。

倍半萜类化合物的分离和表征:从各种植物来源(如日本牛防风和日本杉)中分离和表征倍半萜类化合物的研究有助于了解化学多样性和 3-蒈烯-1β,11-二醇等化合物的潜在应用 (北岛等人,2002); (苏等人,1995)。

细胞毒性和抗增殖活性:对来自豚草和尖叶牛膝草等植物的倍半萜类化合物的研究揭示了这些化合物(包括 3-蒈烯-1β,11-二醇的衍生物)在表现出细胞毒性和抗增殖活性方面的潜力,这在癌症研究和治疗方面具有重要意义 (德利奥等人,2010); (刘等人,2019)。

抗 HIV 特性:从台湾香桂中分离的倍半萜类化合物,包括与 3-蒈烯-1β,11-二醇相似的化合物,已被发现对 HIV-1 复制具有抑制作用,表明在抗病毒治疗中具有潜在应用 (张等人,2003)。

一氧化氮生成抑制:从蒙古蒲公英中分离的蒈烯型倍半萜类化合物,包括 3-蒈烯-1β,11-二醇的衍生物,已显示出对一氧化氮生成的抑制作用,表明具有潜在的抗炎特性 (金等人,2011)。

安全和危害

作用机制

Target of Action

It is known that this compound is a sesquiterpenoid , a class of compounds that often interact with a variety of biological targets, including proteins and enzymes involved in cellular signaling and metabolism.

Action Environment

The action, efficacy, and stability of 3-Eudesmene-1beta,11-diol can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the lipophilic nature of sesquiterpenoids allows them to readily partition into cell membranes, but this can also make them susceptible to metabolic enzymes and efflux transporters.

属性

IUPAC Name |

(1R,4aS,6R,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,4a,5,6,7,8-hexahydro-1H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h5,11-13,16-17H,6-9H2,1-4H3/t11-,12+,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOURJLAFUXNWJF-QVHKTLOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2(C1CC(CC2)C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Eudesmene-1beta,11-diol | |

Q & A

Q1: What is known about the biological activity of 3-Eudesmene-1β,11-diol isolated from Lindera aggregata?

A1: While the provided research article [] focuses on the isolation and characterization of various sesquiterpenes from Lindera aggregata, including 3-Eudesmene-1β,11-diol, it doesn't specifically investigate the biological activity of this particular compound. The study primarily highlights the hepatoprotective activity of other isolated compounds like Linderagalactone E, Linderane, Hydroxylindestenolide, and Linderalactone against H2O2-induced oxidative damage in HepG2 cells. Further research is needed to explore the potential biological activities and mechanisms of action of 3-Eudesmene-1β,11-diol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。